

# Izorlisib Quantitative Profiling Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

The table below consolidates key in vitro biochemical data for **Izorlisib**, highlighting its potency and selectivity [1].

| Target / Parameter     | Value (IC <sub>50</sub> or other) | Description / Significance                                                     |
|------------------------|-----------------------------------|--------------------------------------------------------------------------------|
| PI3K $\alpha$ (WT)     | 14 nM                             | Primary target; potent inhibition of wild-type PI3K $\alpha$ [1].              |
| PI3K $\alpha$ (H1047R) | 5.6 nM                            | Enhanced potency against a common oncogenic mutant [1].                        |
| PI3K $\alpha$ (E545K)  | 6.7 nM                            | Enhanced potency against a common oncogenic mutant [1].                        |
| PI3K $\gamma$          | 36 nM                             | Moderate off-target inhibition [1].                                            |
| PI3K $\beta$           | 120 nM                            | Weak off-target inhibition [1].                                                |
| PI3K $\delta$          | 500 nM                            | Minimal inhibition, demonstrates high selectivity within class I PI3Ks [1].    |
| mTOR                   | 1.6 $\mu$ M                       | Over 100-fold less potent than for PI3K $\alpha$ , shows high selectivity [1]. |
| Kinase Selectivity     | >100-fold                         | Selective against a panel of 26 protein kinases [1].                           |

| Target / Parameter         | Value (IC <sub>50</sub> or other)      | Description / Significance                           |
|----------------------------|----------------------------------------|------------------------------------------------------|
| Antiproliferative Activity | IC <sub>50</sub> < 1 μM (75% of lines) | Effective across a panel of 60 tumor cell lines [1]. |
| Purity                     | 99.01%                                 | Quality of material used for assays [1].             |

## Sample Preparation and Handling

For in vitro experiments, **Izorlisib** is typically prepared as a stock solution in DMSO, which can then be diluted into cell culture media or buffer. The solubility and stability data are crucial for experimental reproducibility [1].

- **Stock Solution Preparation:** Dissolve **Izorlisib** in DMSO to a concentration of **10 mM** (or 4.55 mg/mL). This stock solution should be aliquoted and stored at **-20°C to -80°C** to maintain stability and avoid repeated freeze-thaw cycles [1].
- **Solubility:** The solubility in DMSO is confirmed to be at least **4.55 mg/mL (12.06 mM)**. The solution may require brief sonication to fully dissolve the compound [1].
- **In Vivo Dosing Solution:** For animal studies, a common formulation involves diluting the DMSO stock solution into a carrier like corn oil (e.g., 10% DMSO + 90% corn oil) to achieve the desired dosing concentration [1].

## PI3K/AKT/mTOR Pathway and Izorlisib Mechanism

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of **Izorlisib**, which is relevant to the in vivo efficacy data where **Izorlisib** suppressed pathway effectors like Akt, S6K, and S6 [1] [2].



## Proliferation, Survival

Click to download full resolution via product page

## Experimental Context and Future Directions

- **In Vivo Efficacy:** In a mouse model of BT-474 tumors, daily oral administration of **25 mg/kg Izorlisib** led to tumor regression. Western blot analysis of resected tumors confirmed that **Izorlisib** suppressed phosphorylation of key effectors in the PI3K pathway, including **Akt, FoxO1, S6K, S6, and 4E-BP1** [1].
- **Research Context:** **Izorlisib** is a **selective class I PI3K inhibitor**, with particular potency against the PI3K $\alpha$  isoform and its common oncogenic mutants (H1047R, E545K). This makes it a valuable tool for studying cancers driven by PIK3CA mutations [1] [2] [3].
- **Future Directions:** Current research continues to optimize PI3K inhibitors, exploring novel approaches such as **PROTACs** and **allosteric inhibitors** to improve therapeutic selectivity and overcome drug resistance [2].

## Reference List

- **Izorlisib** (CH5132799) | PI3K Inhibitor. MedChemExpress. [1]
- Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Molecular Cancer. 2024. [2]
- Preclinical pharmacokinetic characterization of amdizalisib... PMC. 2024. [4]
- **izorlisib** | Ligand page. Guide to Pharmacology. [3]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

3. izarlisib | Ligand page [guidetopharmacology.org]

4. Preclinical pharmacokinetic characterization of amdizalisib, ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Izorlisib Quantitative Profiling Data]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548364#izarlisib-sample-preparation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com